7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
CAS No.: 5778-80-3
Cat. No.: VC0006554
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5778-80-3 |
---|---|
Molecular Formula | C14H16N2O |
Molecular Weight | 228.29 g/mol |
IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
Standard InChI | InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) |
Standard InChI Key | APQPVVOYBLOJDY-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=C3CCCCC3=C2N |
Canonical SMILES | COC1=CC2=C(C=C1)N=C3CCCCC3=C2N |
Chemical and Pharmacological Background of 7-Methoxy-1,2,3,4-Tetrahydroacridin-9-Amine
Structural Characteristics and Design Rationale
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine (7-MEOTA) belongs to the acridine class of heterocyclic compounds, characterized by a planar tricyclic framework. The molecule features a methoxy substituent at position 7 and an amino group at position 9, distinguishing it from the parent compound tacrine (9-amino-1,2,3,4-tetrahydroacridine) . This structural modification was introduced to mitigate the hepatotoxicity associated with THA, which arose from metabolic generation of reactive quinone methides . The methoxy group enhances electron density on the aromatic ring, potentially reducing oxidative stress and improving metabolic stability .
Historical Development and Clinical Context
Tacrine, the first FDA-approved cholinesterase inhibitor for AD, was discontinued due to dose-dependent hepatotoxicity observed in 30% of patients . In contrast, preclinical studies of 7-MEOTA demonstrated no significant hepatotoxic effects in single-administration models, prompting its evaluation as a safer alternative . The compound’s ability to cross the blood-brain barrier and inhibit central cholinesterases positions it as a candidate for mitigating cognitive decline in neurodegenerative disorders .
Synthesis and Mechanistic Insights
Synthetic Pathways and Challenges
Pharmacological Profile and Enzyme Kinetics
Cholinesterase Inhibition Potency
7-MEOTA exhibits dual inhibition of hAChE and hBChE, though with lower potency than THA. Comparative IC50 data reveal the following trends:
Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity Index (hBChE/hAChE) |
---|---|---|---|
THA | 0.5 ± 0.1 | 0.02 ± 0.003 | 0.05 |
7-MEOTA | 15.0 ± 2.4 | 21.0 ± 3.4 | 1.4 |
Compound 1 | 89.1 ± 17.3 | 78.8 ± 12.8 | 0.88 |
Data sourced from in vitro assays using human recombinant enzymes .
Molecular Docking and Binding Mode Analysis
Peripheral Anionic Site (PAS) Interactions
Derivatives like Compound 1 exhibit altered binding modes, localizing to the PAS near Trp279 and Phe290 . This peripheral binding fails to obstruct the catalytic gorge, resulting in minimal enzyme inhibition (IC50 = 89.1 µM) . The PAS affinity suggests potential for modulating amyloid-β aggregation, though this remains untested.
Comparative Analysis with Tacrine and Derivatives
Efficacy-Toxicity Trade-offs
While THA’s high potency (hAChE IC50 = 0.5 µM) is unmatched, its clinical utility is marred by hepatotoxicity . 7-MEOTA sacrifices potency for safety, offering a viable template for further optimization. Compound 1, though poorly inhibitory, demonstrates the feasibility of structural diversification to enhance selectivity .
Structure-Activity Relationships (SAR)
Key SAR insights include:
-
Methoxy Position: Substitution at position 7 reduces hepatotoxicity but lowers AChE affinity.
-
Amino Group: The primary amine at position 9 is critical for CAS binding; alkylation diminishes activity .
-
Side Chain Modifications: Bromoalkenyl derivatives (e.g., Compound 1) exhibit poor solubility and enzymatic inhibition, underscoring the need for balanced hydrophobicity .
Future Directions and Research Opportunities
Derivative Optimization Strategies
Proposed strategies include:
-
Hybrid Molecules: Combining 7-MEOTA with amyloid-β-targeting moieties to address multiple AD pathways.
-
Prodrug Approaches: Masking the amino group to improve bioavailability and reduce first-pass metabolism.
-
Nanoparticle Delivery: Enhancing brain penetration through lipid-based nanocarriers.
Unanswered Questions and Challenges
-
Long-Term Toxicity: Chronic exposure studies are needed to confirm hepatic safety.
-
Enzymatic Selectivity: Rational design to improve hAChE over hBChE inhibition.
-
Synthetic Yield: Optimizing reaction conditions to enhance derivatization efficiency.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume